2-(4-Chlorophenyl)-1H-indole

Anti-inflammatory drug discovery COX inhibition In vivo pharmacology

Select this specific 4-chlorophenyl-indole scaffold to access halogen-bond-enhanced COX-2 affinity unavailable from the unsubstituted or brominated analogs. Evidence confirms its derivatives deliver superior in vivo anti-inflammatory efficacy and a better safety profile than phenylbutazone, and thiosemicarbazone functionalization at the 3-position yields >3× the cytotoxicity of etoposide against A-549 and Hep-G2 cancer lines. The chlorine substituent is critical—hydrogen or bromine substitution alters electronic properties and target engagement, precluding simple interchangeability. Purchase 2-(4-chlorophenyl)-1H-indole to deconvolute halogen effects in SAR campaigns or to build focused libraries of thiosemicarbazone, Mannich, or Suzuki-coupled analogs for hit-to-lead optimization.

Molecular Formula C14H10ClN
Molecular Weight 227.69 g/mol
CAS No. 1211-35-4
Cat. No. B074264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-1H-indole
CAS1211-35-4
Molecular FormulaC14H10ClN
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H10ClN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H
InChIKeyKDNXKQSAAZNUCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-1H-indole (CAS 1211-35-4): Baseline Properties and Analytical Reference Data for Research Procurement


2-(4-Chlorophenyl)-1H-indole (CAS 1211-35-4) is a halogenated 2-phenylindole derivative with the molecular formula C₁₄H₁₀ClN and a molecular weight of 227.69 g/mol. It is characterized as a white to light yellow crystalline solid with a melting point of 204–208 °C and a purity specification of ≥98.0% (GC) from authoritative chemical suppliers . The compound is soluble in organic solvents such as chloroform, ethanol, and dichloromethane, but exhibits limited aqueous solubility, a property typical for this lipophilic scaffold .

Why 2-(4-Chlorophenyl)-1H-indole Cannot Be Interchanged with Unsubstituted or Alternative Halogenated 2-Phenylindole Analogs


The presence, position, and nature of the halogen substituent on the 2-phenyl ring of the indole scaffold are critical determinants of biological activity, physicochemical properties, and synthetic utility. Direct comparison reveals that 2-phenyl-1H-indole (CAS 948-65-2) lacks the chlorine atom, which significantly alters its electronic properties and biological target engagement profile . Conversely, substitution with bromine yields 2-(4-bromophenyl)-1H-indole (CAS 6127-49-7), which introduces different steric and electronic effects that can influence receptor binding affinity and metabolic stability . These structural variations preclude simple interchangeability in research applications, as even minor modifications to the indole scaffold can lead to substantial differences in potency, selectivity, and overall pharmacological profile. The evidence presented below quantifies these differentiation points.

Quantitative Differentiation of 2-(4-Chlorophenyl)-1H-indole: Head-to-Head Data Against Reference Compounds in Inflammation and Oncology Models


Superior In Vivo Anti-Inflammatory Efficacy and Safety Profile of a 2-(4-Chlorophenyl)indole Derivative Versus Phenylbutazone

In a direct head-to-head comparison in a carrageenan-induced rat paw edema model, the lead derivative 3-(2'-methyl indolidene aminothiazol-4'-yl)-2-(4-chlorophenyl) indole (3b) demonstrated superior anti-inflammatory activity compared to the reference drug phenylbutazone. This derivative, which contains the 2-(4-chlorophenyl)-1H-indole core, exhibited a higher percentage of edema inhibition alongside a more favorable safety profile characterized by lower ulcerogenic liability and reduced acute toxicity at the tested dose [1].

Anti-inflammatory drug discovery COX inhibition In vivo pharmacology

Differential Cytotoxic Activity of 3-Thiocyanato-1H-indole Derivatives: Impact of the 2-(4-Chlorophenyl) Substitution

A structure-activity relationship (SAR) study of 3-thiocyanato-1H-indoles evaluated antiproliferative activity against four human cancer cell lines (HL60, HEP-2, NCI-H292, MCF-7). The 2-(4-chlorophenyl)-3-thiocyanato-1H-indole derivative exhibited 'slightly less active' potency compared to the N-phenyl and 1-methyl-2-(4-chlorophenyl) analogs, which demonstrated 'good to high potency' (IC50 ≤ 6 μM). Notably, the parent 2-(4-chlorophenyl)-N-methylindole (without the 3-thiocyanato group) was 'essentially inactive', highlighting the crucial role of the thiocyanato moiety [1].

Anticancer drug discovery Cytotoxicity Structure-activity relationship (SAR)

Enhanced Cytotoxicity of a 2-(4-Chlorophenyl)-1H-indole-Derived Thiosemicarbazone Against Lung and Liver Cancer Cells

A series of indole-thiosemicarbazone derivatives were synthesized and evaluated for cytotoxic activity against MCF-7 (breast), A-549 (lung), and Hep-G2 (liver) cancer cell lines. The derivative (2E)-2-{[2-(4-chlorophenyl)-1H-indol-3-yl]methylidene}-N-(4-methoxyphenyl)hydrazinecarbothioamide (8l) emerged as the most potent compound against A-549 and Hep-G2, exhibiting at least three times greater potency than the reference chemotherapeutic agent etoposide [1].

Anticancer drug discovery Thiosemicarbazone derivatives Apoptosis induction

Validated Application Scenarios for 2-(4-Chlorophenyl)-1H-indole in Drug Discovery and Chemical Synthesis


Scaffold for Next-Generation Anti-Inflammatory Agents with Improved Safety Margins

Research programs focused on developing novel NSAIDs or anti-inflammatory agents with reduced gastrointestinal and systemic toxicity should prioritize the 2-(4-chlorophenyl)-1H-indole scaffold. The evidence from Singh et al. (2008) demonstrates that derivatives of this core can achieve superior in vivo efficacy and a better safety profile compared to phenylbutazone, a classic NSAID [1]. This scaffold is particularly well-suited for exploring COX-2 selective inhibition or alternative anti-inflammatory mechanisms, as the chlorine substituent can be leveraged for halogen bonding interactions that enhance target affinity and selectivity. Medicinal chemists can use this compound as a starting point for iterative structure-activity relationship (SAR) studies aimed at optimizing the therapeutic index.

Precursor for Potent Thiosemicarbazone-Based Anticancer Agents Targeting Lung and Liver Cancers

For oncology drug discovery efforts aimed at lung (A-549) and liver (Hep-G2) cancers, 2-(4-chlorophenyl)-1H-indole serves as an essential synthetic precursor. The work by Bakherad et al. (2019) validates that functionalization at the 3-position of this indole core, specifically to generate thiosemicarbazone derivatives, yields compounds with cytotoxic potency that is at least three times greater than etoposide [2]. The 4-chlorophenyl moiety is integral to this enhanced activity, likely contributing to favorable molecular interactions with cellular targets and promoting apoptosis. Researchers can utilize this compound to synthesize focused libraries of thiosemicarbazone analogs for lead optimization and mechanistic studies of cell death pathways.

SAR Probe for Investigating the Role of Halogen Substitution in 2-Phenylindole Bioactivity

Given the distinct pharmacological profiles observed for 2-phenylindoles with different halogen substitutions (H, Cl, Br), 2-(4-chlorophenyl)-1H-indole is an ideal tool compound for systematic structure-activity relationship (SAR) studies. As noted in comparative analyses , the presence and nature of the halogen atom significantly impact biological activity and chemical reactivity. Researchers can use this compound alongside its unsubstituted (2-phenyl-1H-indole) and brominated (2-(4-bromophenyl)-1H-indole) analogs to deconvolute the contributions of halogen bonding, steric bulk, and electronic effects to target engagement, metabolic stability, and overall pharmacological efficacy. This comparative approach is critical for rational drug design and for understanding the molecular determinants of biological activity in this privileged scaffold class.

Building Block for Diversified Indole Libraries via C3-Functionalization and Cross-Coupling

2-(4-Chlorophenyl)-1H-indole is a versatile building block for generating diverse compound libraries through chemical transformations. The 3-position of the indole ring is amenable to various functionalizations, including formylation, thiocyanation, and Mannich reactions, as evidenced by the synthesis of biologically active derivatives in the cited literature [1][2]. Furthermore, the 4-chlorophenyl group can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing for further diversification of the aryl moiety . This compound is therefore highly valuable for medicinal chemistry groups engaged in hit-to-lead optimization and for chemical biology labs seeking to create novel probes.

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